

Technical Support Center: Managing Infusion-Related Reactions (IRRs) with AFM24

Author: BenchChem Technical Support Team. Date: December 2025



This technical support center provides guidance for researchers, scientists, and drug development professionals on the management of infusion-related reactions (IRRs) associated with **AFM24**, a bispecific EGFR/CD16A innate cell engager.

Troubleshooting Guide: Real-time Management of Infusion-Related Reactions

Q1: What are the immediate steps to take if a subject experiences an infusion-related reaction during **AFM24** administration?

A1: Prompt recognition and intervention are critical. Follow these steps:

- Stop the Infusion: Immediately pause the AFM24 infusion at the first sign of an IRR.
- Assess the Patient: Evaluate the patient's vital signs (blood pressure, heart rate, respiratory rate, oxygen saturation) and symptoms to determine the severity of the reaction.
- Notify a Physician: Alert the responsible physician or clinical investigator.
- Administer Supportive Care: Based on the severity and nature of the symptoms, provide supportive care, which may include:
 - Antihistamines (e.g., diphenhydramine) for itching, hives, or flushing.



- Antipyretics (e.g., acetaminophen) for fever and chills.
- Intravenous fluids for hypotension.
- Bronchodilators for wheezing or shortness of breath.
- Oxygen supplementation for hypoxia.
- Consider Corticosteroids: For more severe reactions, administration of corticosteroids (e.g., hydrocortisone or methylprednisolone) may be necessary to dampen the inflammatory response.
- Monitor Closely: Continuously monitor the patient's vital signs and symptoms until they resolve.
- Decision to Restart: The decision to restart the infusion should be made by the physician after the patient's symptoms have fully resolved. If restarting, it should be at a reduced rate (e.g., 50% of the rate at which the reaction occurred), with careful observation.[1]

Frequently Asked Questions (FAQs)

Q2: What are the common signs and symptoms of an AFM24-related infusion reaction?

A2: The most frequently reported signs and symptoms of IRRs with **AFM24** are generally mild to moderate and may include fever, chills, nausea, headache, flushing, itching, rash, shortness of breath, and changes in blood pressure or heart rate.[2][3][4] In clinical trials, infusion-related reactions were the most common treatment-related adverse events.[2]

Q3: What is the underlying mechanism of **AFM24**-induced infusion-related reactions?

A3: Infusion-related reactions to **AFM24** are believed to be mechanism-based and related to cytokine release. **AFM24** is a bispecific innate cell engager that crosslinks CD16A on innate immune cells (primarily Natural Killer (NK) cells and macrophages) with EGFR on tumor cells. This engagement activates the NK cells and macrophages, leading to the release of proinflammatory cytokines such as Interleukin-6 (IL-6), Interferon-gamma (IFNy), and Tumor Necrosis Factor-alpha (TNF α). This rapid release of cytokines can result in systemic inflammatory symptoms, which manifest as an infusion-related reaction.



Q4: At what point during treatment are infusion-related reactions most likely to occur?

A4: Infusion-related reactions to **AFM24** are most common during the first infusion. Their frequency and severity typically decrease with subsequent infusions.

Q5: How can the risk of infusion-related reactions be mitigated?

A5: Prophylactic measures can significantly reduce the incidence and severity of IRRs. A common strategy includes:

- Premedication: Administration of antihistamines (H1 and H2 blockers), antipyretics, and corticosteroids prior to the **AFM24** infusion is a standard approach to mitigate IRRs.
- Split Dosing and Titrated Infusion Rate: For the initial doses, a split-dosing schedule or a slower, escalating infusion rate may be employed to allow for more gradual immune activation.

Q6: What is the grading of infusion-related reactions?

A6: Infusion-related reactions are typically graded according to the Common Terminology Criteria for Adverse Events (CTCAE). The grading scale ranges from Grade 1 (mild) to Grade 5 (death). In clinical trials, the majority of IRRs associated with **AFM24** have been reported as Grade 1 or 2, with a smaller percentage being Grade 3.

Quantitative Data on AFM24-Associated Infusion-Related Reactions

The following tables summarize the incidence of infusion-related reactions (IRRs) from clinical trials of **AFM24**.

Table 1: Incidence of Infusion-Related Reactions with **AFM24** Monotherapy (NCT04259450)



Patient Population	Number of Patients	Overall IRR Incidence (%)	Grade 3 IRR Incidence (%)
Advanced Solid Tumors	29	69.0%	6.9%
Colorectal Cancer	16	75.0%	6.3%

(Data synthesized from clinical trial reports)

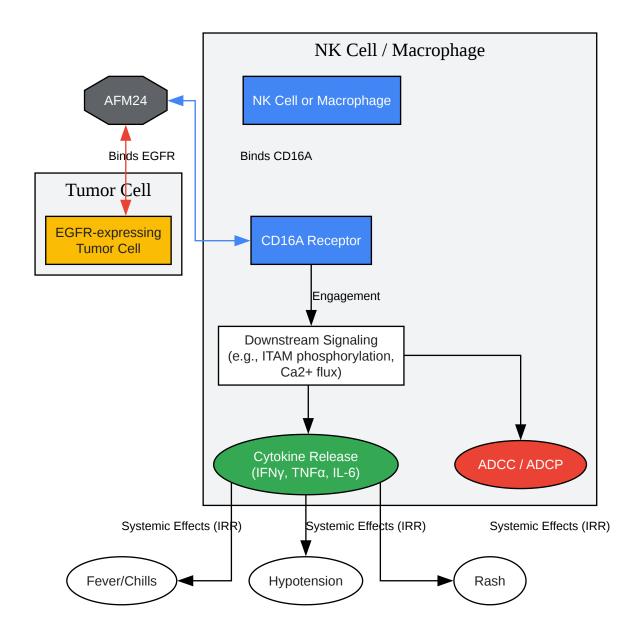
Table 2: Incidence of Infusion-Related Reactions with **AFM24** in Combination with Atezolizumab (NCT05109442)

Patient Population	Number of Patients	Overall IRR Incidence (%)	Grade 3 IRR Incidence (%)
EGFR-WT NSCLC	17	70.6%	11.8%
Advanced Solid Tumors	43	54.0%	Not specified

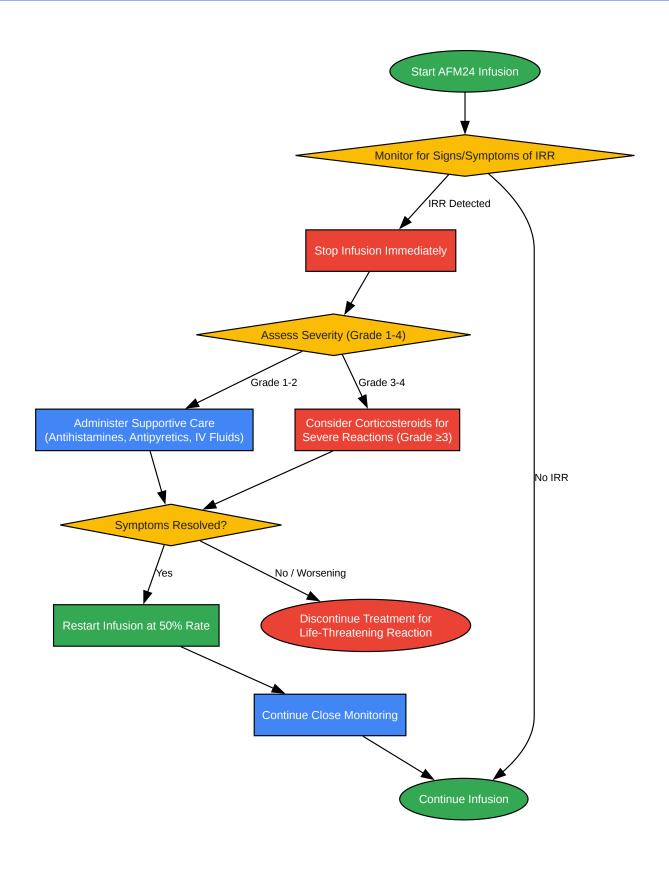
(Data synthesized from clinical trial reports)

Signaling Pathways and Experimental Workflows Signaling Pathway for AFM24-Mediated Cytokine Release









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- To cite this document: BenchChem. [Technical Support Center: Managing Infusion-Related Reactions (IRRs) with AFM24]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144922#managing-infusion-related-reactions-associated-with-afm24]

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